6-[(4-Methyl-1-piperidinyl)sulfonyl]-2-(4-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
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Overview
Description
6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and subsequent functionalization with piperidine and pyridine moieties. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, sulfonates, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Other quinoline derivatives with similar structures and biological activities.
Piperidine Derivatives: Compounds containing the piperidine moiety, known for their pharmacological properties.
Pyridine Derivatives: Molecules with pyridine rings, widely used in medicinal chemistry.
Uniqueness
6-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-N-[(PYRIDIN-3-YL)METHYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
898208-97-4 |
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Molecular Formula |
C27H27N5O3S |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
6-(4-methylpiperidin-1-yl)sulfonyl-2-pyridin-4-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C27H27N5O3S/c1-19-8-13-32(14-9-19)36(34,35)22-4-5-25-23(15-22)24(16-26(31-25)21-6-11-28-12-7-21)27(33)30-18-20-3-2-10-29-17-20/h2-7,10-12,15-17,19H,8-9,13-14,18H2,1H3,(H,30,33) |
InChI Key |
UXCXBLGPKGIJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3C(=O)NCC4=CN=CC=C4)C5=CC=NC=C5 |
Origin of Product |
United States |
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